Alternaphenol B2

Enzymology Inhibitor Screening Natural Product Chemistry

Buy Alternaphenol B2 for selective IDH1 R132H inhibition (IC₅₀ 41.9 μM). This marine-derived polyketide offers a unique scaffold for SAR studies, differentiating it from xanthones or synthetic molecules. Ideal as a reference standard for dereplication and a positive control in IDH1m assays. High purity ≥98% ensures reproducible results.

Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
Cat. No. B12375795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlternaphenol B2
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C=C3OC2=O)CO)O
InChIInChI=1S/C15H10O6/c16-6-7-4-10(18)13-11(5-7)21-15(20)8-2-1-3-9(17)12(8)14(13)19/h1-5,16-18H,6H2
InChIKeyDRYPZOKPNCFFCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alternaphenol B2 for Research Procurement: A Natural Polyketide IDH1 Inhibitor Sourced from a Coral-Associated Fungus


Alternaphenol B2 is an aromatic polyketide [1] originally isolated from the coral-derived fungus *Parengyodontium album* SCSIO SX7W11 [2]. It is characterized as a selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, specifically the R132H variant (IDH1m), with a reported IC₅₀ of 41.9 μM [2]. As a natural product, it is commercially available for research purposes with a typical purity of ≥98% and a molecular formula of C₁₅H₁₀O₆ .

Alternaphenol B2 vs. Other IDH1 Inhibitors: Why Scaffold and Source Matter in Lead Discovery


While several natural and synthetic compounds inhibit the IDH1 R132H mutant, generic substitution based solely on target inhibition is not scientifically valid. Alternaphenol B2, as an aromatic polyketide from the fungus *Parengyodontium album* [1], offers a distinct chemical scaffold compared to common alternatives like dietary xanthones (e.g., alpha-mangostin) or synthetic small molecules (e.g., AGI-5198) [2]. This unique scaffold provides a different starting point for medicinal chemistry and SAR studies [1]. Furthermore, its marine fungal origin represents a specific and underexplored biosynthetic niche, making it valuable for natural product dereplication and sourcing studies [3].

Alternaphenol B2 Quantitative Evidence: Comparative Potency, Selectivity, and Physicochemical Properties


Alternaphenol B2 Inhibitory Potency (IC₅₀) vs. Co-isolated Analog

In the original isolation study, Alternaphenol B2 (1) exhibited a 1.5-fold lower inhibitory potency against the IDH1 R132H mutant compared to a co-isolated known compound (2) [1].

Enzymology Inhibitor Screening Natural Product Chemistry

Comparative Potency of Alternaphenol B2 Against Other Natural IDH1 R132H Inhibitors

Alternaphenol B2 is a significantly weaker inhibitor of IDH1 R132H compared to other reported natural inhibitors. Its IC₅₀ of 41.9 μM [1] is 68-fold less potent than that of alpha-mangostin (Ki = 2.85 μM) [2] and 17,000-fold less potent than the natural product-derived lead compound 11s (IC₅₀ = 0.124 μM) [3].

Pharmacology Drug Discovery Comparative Biochemistry

Alternaphenol B2 Potency Gap vs. Clinical-Stage IDH1 Inhibitors

Alternaphenol B2's potency is several orders of magnitude weaker than established clinical-stage IDH1 inhibitors. Its IC₅₀ of 41.9 μM (41,900 nM) [1] is approximately 600-fold higher (less potent) than that of the first-generation inhibitor AGI-5198 (IC₅₀ = 70 nM) and 3,500-fold higher than that of the FDA-approved drug ivosidenib (AG-120) (IC₅₀ = 12 nM) [2].

Translational Research Cancer Therapeutics Drug Development

Mutant Selectivity Profile of Alternaphenol B2

Alternaphenol B2 is reported to exhibit 'selective inhibitory activity' against the IDH1 R132H mutant [1]. While quantitative selectivity data against wild-type IDH1 is not provided in the primary literature, this is a key differentiator from some pan-IDH1 inhibitors.

Enzyme Specificity Cancer Biology Target Validation

Alternaphenol B2 Purity and Physical Form for Reproducible Research

Commercially available Alternaphenol B2 is supplied with a guaranteed purity of ≥98% and exists as a solid at room temperature , enabling precise and reproducible experimental setups.

Analytical Chemistry Reproducibility Procurement Specifications

Alternaphenol B2 Application Scenarios: Ideal Use Cases for Research and Development


Natural Product Chemistry and Dereplication Studies

Alternaphenol B2 serves as a valuable reference standard for natural product chemists investigating secondary metabolites from marine-derived fungi, particularly from the genus *Parengyodontium*. Its unique spectral and chromatographic properties [1] can be used to identify similar compounds in new extracts and avoid rediscovery (dereplication).

Medicinal Chemistry and Scaffold Optimization

Given its modest potency (IC₅₀ = 41.9 μM) compared to clinical inhibitors (e.g., ivosidenib, IC₅₀ = 12 nM) [1], Alternaphenol B2 is an ideal starting scaffold for medicinal chemists. Its distinct polyketide core can be synthetically modified to explore structure-activity relationships (SAR) with the goal of improving potency and drug-like properties .

Basic Research on IDH1 Mutant Selectivity

Researchers investigating the biology of IDH1 R132H mutations can use Alternaphenol B2 as a chemical probe to study the downstream effects of selective IDH1m inhibition in cellular models [1]. Its selectivity profile makes it a complementary tool to more potent, but potentially less selective, pan-IDH inhibitors.

Positive Control for High-Throughput Screening Assays

With its well-defined IC₅₀ of 41.9 μM and commercial availability at high purity (≥98%) , Alternaphenol B2 can function as a reliable positive control for the development and validation of new biochemical assays designed to screen for novel IDH1 R132H inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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